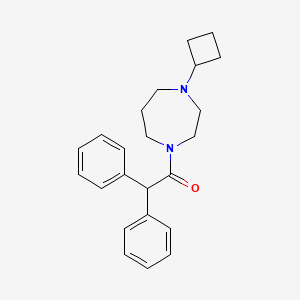

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a diazepane ring fused with a cyclobutyl group and a diphenylethanone moiety, making it a subject of study for its chemical properties and biological activities.

Vorbereitungsmethoden

The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.

Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, often using cyclobutyl halides.

Attachment of the Diphenylethanone Moiety: The final step involves the coupling of the diazepane-cyclobutyl intermediate with diphenylethanone through a condensation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Analyse Chemischer Reaktionen

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be formed using halogenating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations.

Wissenschaftliche Forschungsanwendungen

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one has been explored for various scientific research applications:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to investigate its potential therapeutic effects, including its role as an inhibitor or modulator of specific biological pathways.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target protein and modulating biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one include:

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one: This compound features a similar diazepane ring but with a different substituent on the ethanone moiety.

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one: This derivative includes a methoxy group, which may alter its chemical and biological properties.

Biologische Aktivität

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethan-1-one is a compound belonging to the class of diazepines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C21H25N3O

- SMILES Notation :

CC(C(=O)N1CCN(CC1)C2CCCCC2)C(C)(C)C

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Diazepines are known to modulate the GABAA receptor, leading to increased inhibitory neurotransmission. This mechanism is crucial for their anxiolytic, sedative, and muscle relaxant effects.

Key Mechanisms:

- GABAA Receptor Modulation : Enhances GABAergic activity, leading to increased chloride ion influx and hyperpolarization of neurons.

- Calcium Channel Inhibition : Some studies suggest that diazepines can inhibit voltage-gated calcium channels, contributing to their neuroprotective effects.

Biological Activity Summary

The following table summarizes the key biological activities reported for this compound:

| Activity | Description |

|---|---|

| Anxiolytic Effects | Reduces anxiety in animal models; potential for treating anxiety disorders. |

| Sedative Effects | Induces sedation in clinical settings; useful in pre-anesthetic protocols. |

| Neuroprotective Properties | Exhibits protective effects against excitotoxicity in neuronal cultures. |

| Anticonvulsant Activity | Shows promise in reducing seizure frequency in epilepsy models. |

Case Studies and Research Findings

Several studies have investigated the biological activity of similar diazepine derivatives, providing insights into the potential therapeutic applications of this compound.

Study 1: Anxiolytic Effects

A study published in Journal of Medicinal Chemistry evaluated a series of diazepine derivatives for their anxiolytic properties using the elevated plus maze test. The results indicated that compounds with a cyclobutyl group exhibited enhanced anxiolytic effects compared to those without this modification .

Study 2: Neuroprotection

Research conducted on the neuroprotective effects of benzodiazepines demonstrated that compounds with similar structures could protect against oxidative stress-induced neuronal death. The findings suggested that these compounds could be beneficial in treating neurodegenerative diseases .

Study 3: Anticonvulsant Activity

In a controlled trial assessing the anticonvulsant properties of various diazepines, it was found that certain structural modifications led to significant reductions in seizure activity in rodent models. The presence of a cyclobutyl group was noted as a favorable modification for enhancing anticonvulsant efficacy .

Eigenschaften

IUPAC Name |

1-(4-cyclobutyl-1,4-diazepan-1-yl)-2,2-diphenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c26-23(25-16-8-15-24(17-18-25)21-13-7-14-21)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUBBULVPQEZSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.